molecular formula C20H24N4O3S2 B2799003 (Z)-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one CAS No. 617681-73-9

(Z)-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one

Cat. No.: B2799003
CAS No.: 617681-73-9
M. Wt: 432.56
InChI Key: OLBVJKDGHQXDNN-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C20H24N4O3S2 and its molecular weight is 432.56. The purity is usually 95%.
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Biological Activity

The compound (Z)-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one represents a novel class of heterocyclic compounds with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrido-pyrimidine moiety linked to a thiazolidinone core. The structural formula is critical in determining its interaction with biological targets.

Antiviral Activity

Research indicates that compounds similar to this structure exhibit significant antiviral properties, particularly against HIV integrase. The mechanism involves inhibition of the integrase enzyme, which is crucial for viral replication. A patent describes a related compound demonstrating this activity, suggesting potential therapeutic applications in HIV treatment .

Antitumor Activity

The compound's potential as an antitumor agent has been evaluated through various assays. In vitro studies have shown that derivatives of similar thiazolidinones can inhibit cancer cell proliferation. For instance, compounds with structural similarities have demonstrated IC50 values in the low micromolar range against multiple cancer cell lines, indicating promising cytotoxic effects .

The proposed mechanism for the antitumor activity involves the inhibition of specific kinases associated with cancer progression. For example, compounds targeting Polo-like kinase 1 (Plk1) have shown efficacy in disrupting mitotic processes in cancer cells . The structural features of this compound suggest it may interact similarly with key regulatory proteins involved in cell cycle control.

Case Studies and Research Findings

StudyCompound TestedTargetIC50 ValueFindings
Related ThiazolidinoneHIV IntegraseN/ASignificant inhibition observed
Quinazolinone DerivativeMCF-7 Cell Line0.44 µMBetter activity than erlotinib
Thiazolidinone AnalogPlk1N/AEffective in disrupting mitosis

Properties

IUPAC Name

(5Z)-5-[[2-(3-ethoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S2/c1-4-23-19(26)15(29-20(23)28)12-14-16(21-9-7-11-27-5-2)22-17-13(3)8-6-10-24(17)18(14)25/h6,8,10,12,21H,4-5,7,9,11H2,1-3H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBVJKDGHQXDNN-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCCOCC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCCOCC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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